5-Methylbenzofuran-2-carboxamide
Overview
Description
5-Methylbenzofuran-2-carboxamide is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring.
Preparation Methods
The synthesis of 5-Methylbenzofuran-2-carboxamide can be achieved through several methods. One common approach involves the use of 8-aminoquinoline-directed C–H arylation and transamidation chemistry. This method employs palladium catalysis to introduce aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. The directing group is then cleaved, and further diversification is achieved through a one-pot, two-step transamidation procedure . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and cost-efficiency.
Chemical Reactions Analysis
5-Methylbenzofuran-2-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, commonly using reagents such as lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Transamidation: This reaction involves the exchange of amide groups and is often facilitated by reagents like Boc2O/DMAP.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Methylbenzofuran-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methylbenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit certain enzymes or receptors, leading to their antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
5-Methylbenzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
Amiodarone: Used as an antiarrhythmic medication.
Methoxsalen: Used in the treatment of psoriasis and eczema.
Vilazodone: An antidepressant.
What sets this compound apart is its unique substitution pattern and the specific biological activities it exhibits. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
5-methyl-1-benzofuran-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-2-3-8-7(4-6)5-9(13-8)10(11)12/h2-5H,1H3,(H2,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFZVIFYOTVIJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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